1-Propanoylpyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

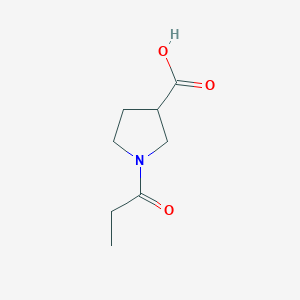

1-Propanoylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a propanoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propanoylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.

Another method involves the Michael addition of a carboxylate-substituted enone with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . This method is particularly useful for producing enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Propanoylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction of the propanoyl group can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Propanoylpyrrolidine-3-carboxylic acid, also known as 1-propionyl-3-pyrrolidinecarboxylic acid, has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₃NO₃

- InChI Key: XHYADCZIBMBFHO-UHFFFAOYSA-N

The compound is characterized by a pyrrolidine ring substituted with a propanoyl group and a carboxylic acid functional group, which contributes to its biological activity.

Medicinal Chemistry

This compound is primarily studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are critical in treating conditions like hypertension and heart failure. The compound serves as a synthetic impurity of Enalapril, a well-known ACE inhibitor, suggesting its relevance in drug development and formulation .

Endothelin Receptor Antagonism

Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit activity as endothelin receptor antagonists . These compounds can selectively inhibit the ETA receptor, which is implicated in various cardiovascular diseases. The structure-activity relationship studies show that modifications to the pyrrolidine ring can enhance receptor selectivity and potency .

Dermatological Applications

The compound may also have applications in dermatology. Pyrrolidine carboxylic acids are linked to skin barrier function and hydration, particularly in conditions like atopic dermatitis. Studies have shown that levels of related compounds correlate with skin health indicators, suggesting potential use in developing topical treatments .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Potency (Ki) | Selectivity Ratio (ETB/ETA) |

|---|---|---|---|

| This compound | ACE Inhibitor | Not specified | Not applicable |

| ABT-627 | Endothelin Receptor Antagonist | 0.034 nM | 2000 |

| A-216546 | Endothelin Receptor Antagonist | 0.46 nM | 13000 |

Table 2: Potential Dermatological Effects

| Condition | Compound Used | Effect Observed |

|---|---|---|

| Atopic Dermatitis | Pyrrolidone Carboxylic Acid | Improved skin hydration |

| Acne | Various Pyrrolidine Derivatives | Reduced inflammation |

Case Studies and Research Findings

Case Study: ACE Inhibitor Development

A study explored the synthesis of pyrrolidine derivatives as ACE inhibitors, demonstrating that structural modifications could enhance efficacy against hypertension. The findings suggest that compounds like this compound could serve as lead compounds for further drug development .

Case Study: Endothelin Receptor Selectivity

Research on pyrrolidine-based endothelin antagonists revealed that specific substitutions on the pyrrolidine ring significantly affected receptor binding affinity and selectivity. This highlights the importance of chemical structure in developing targeted therapies for cardiovascular diseases .

Mécanisme D'action

The mechanism by which 1-propanoylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological activity.

Comparaison Avec Des Composés Similaires

1-Propanoylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-3-carboxylic acid: Lacks the propanoyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but with a carboxyl group at the second position.

N-Acylpyrrolidines: A broader class of compounds where the nitrogen atom in the pyrrolidine ring is acylated with various acyl groups, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-Propanoylpyrrolidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 157.19 g/mol

- CAS Number : 1245614-91-8

The compound features a pyrrolidine ring, which is significant in many biological systems, particularly in neuroactive compounds.

Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine-3-carboxylic acids exhibit anticonvulsant activity. A study focused on various aralkyl derivatives found that certain modifications led to enhanced anticonvulsant effects, suggesting that this compound may share similar properties. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for seizure control .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegeneration. Preliminary studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against conditions such as Alzheimer's disease and Parkinson's disease. The specific pathways involved include the inhibition of pro-inflammatory cytokines and the enhancement of antioxidant defenses .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Key mechanisms include:

- GABA Receptor Modulation : Enhances GABAergic transmission, leading to increased inhibitory signaling in the brain.

- NMDA Receptor Antagonism : May inhibit excitatory neurotransmission, contributing to its anticonvulsant effects.

- Antioxidant Activity : Reduces reactive oxygen species (ROS) levels, mitigating oxidative damage in neural tissues.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below is a summary table highlighting key findings from various research endeavors:

Propriétés

IUPAC Name |

1-propanoylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYADCZIBMBFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.